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Cat. No.: B560173

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial
protein in the central nervous system.[1] It is responsible for packaging monoamine
neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the
neuronal cytoplasm into synaptic vesicles.[1][2][3][4] This process is vital for the storage and
subsequent release of these neurotransmitters into the synapse, playing a key role in
modulating neurotransmission.[3][5] Dysregulation of VMAT2 function is implicated in several
neurological and psychiatric disorders.[6][7]

NBI-98782 ((+)-a-dihydrotetrabenazine or (+)-a-HTBZ) is the primary active metabolite of
valbenazine (Ingrezza®), a highly selective and potent VMAT2 inhibitor.[8][9] Valbenazine is
approved for the treatment of tardive dyskinesia, a movement disorder characterized by
involuntary, repetitive body movements.[10][11][12] By inhibiting VMATZ2, NBI-98782 reduces
the loading of monoamines into synaptic vesicles, thereby decreasing their release and
mitigating the hyperkinetic movements associated with tardive dyskinesia.[2][3]

This application note provides detailed protocols for cell-based assays to quantify the inhibitory
activity of NBI-98782 on VMAT2. We describe a fluorescent substrate uptake assay, a modern,
high-throughput method that avoids the complexities of handling radiolabeled materials.
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Mechanism of VMAT2 Inhibition by NBI-98782

VMAT?2 acts as an antiporter, using the proton gradient established by the vesicular H+-ATPase
to drive monoamine transport into the vesicle. NBI-98782 binds with high affinity to VMAT2,
locking the transporter in a conformation that prevents monoamine translocation from the
cytoplasm into the vesicle.[2][6] This leads to a depletion of vesicular monoamine stores,
making less neurotransmitter available for release upon neuronal firing. Consequently, overall
monoaminergic neurotransmission is attenuated.
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Caption: Mechanism of VMAT2 inhibition by NBI-98782 in a presynaptic neuron.

Quantitative Data for NBI-98782

The following table summarizes the inhibitory potency of NBI-98782 against VMAT2 from in
vitro binding assays. This data is essential for designing experiments and serving as a
benchmark for results.
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Compound Parameter Value Cell/lSystem Reference
o VMAT2-
Ki (Binding .
NBI-98782 o ~3nM expressing [9]
Affinity)
membranes
Valbenazine ICs0 (hERG hERG-
2.0 uyM _ [11]
(Prodrug) current) expressing cells
NBI-98782 ICs0 (hERG hERG-
_ 36.1 pM _ [11]
(Metabolite) current) expressing cells

Experimental Protocol: Fluorescent VMAT2 Uptake
Assay

This protocol details a method to determine the half-maximal inhibitory concentration (ICso) of
NBI-98782 using a fluorescent VMAT?2 substrate, such as FFN206.[13][14][15] The assay is
suitable for a high-throughput, 96-well plate format.

Principle

Cells expressing VMAT?2 are incubated with varying concentrations of an inhibitor (NBI-98782).
A fluorescent VMAT2 substrate is then added, which is transported into vesicles. The amount of
accumulated fluorescence is inversely proportional to the inhibitory activity of the compound.
By measuring the fluorescence intensity, a dose-response curve can be generated to calculate
the ICso.

Experimental Workflow
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1. Cell Seeding
Seed VMAT2-expressing cells
(e.g., HEK293-VMAT2) in a 96-well plate.
Incubate for 24-48 hours.

2. Compound Preparation
Prepare serial dilutions of NBI-98782
al

nd control compounds (e.g., Tetrabenazine).

3. Inhibitor Incubation
Add compound dilutions to the cells.
Incubate for 15-30 minutes at 37°C.

Y

4. Substrate Addition
Add fluorescent VMAT2 substrate

(e.g., FFN206) to all wells.

A4

5. Uptake Reaction
Incubate for 30-60 minutes at 37°C

to allow for substrate uptake.

Y

6. Stop & Wash
Remove assay solution and wash cells

with ice-cold buffer to stop uptake.

Y

7. Data Acquisition
Measure fluorescence intensity

using a microplate reader.

A4

8. Data Analysis
Calculate % inhibition, plot dose-response

curve, and determine IC50 value.

Click to download full resolution via product page

Caption: Workflow for the cell-based fluorescent VMAT2 inhibition assay.

Materials and Reagents

e Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat or human VMAT2
are recommended for a robust signal.[13] Alternatively, human neuroblastoma SH-SY5Y
cells, which endogenously express VMAT?2, can be used.[16][17]

e Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine
Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a
stable cell line.
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e Assay Plate: Black, clear-bottom 96-well microplates suitable for fluorescence
measurements.

e Test Compound: NBI-98782.
o Control Inhibitor: Tetrabenazine (TBZ) as a positive control for VMAT2 inhibition.
e Fluorescent Substrate: FFN206 (or similar VMAT2 substrate).
o Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
e Equipment:
o Humidified COz2 incubator (37°C, 5% CO2).

o Fluorescence microplate reader (e.g., with excitation/emission filters for ~405/500 nm for
FFN206).

o Multichannel pipette.

Step-by-Step Procedure

o Cell Seeding:

o

Culture VMAT2-expressing cells to ~80-90% confluency.

[e]

Trypsinize and resuspend cells in fresh culture medium.

o

Seed cells into a 96-well plate at a density of 40,000-60,000 cells per well.

[¢]

Incubate for 24—-48 hours to allow for adherence and recovery.

e Compound Preparation:

o Prepare a stock solution of NBI-98782 (e.g., 10 mM in DMSO).

o Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 11-point
curve from 10 puM to 0.1 nM). Keep the final DMSO concentration below 0.5%.
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o Prepare dilutions for the positive control (Tetrabenazine, e.g., 10 uM final concentration for
maximal inhibition) and a vehicle control (assay buffer with DMSO).

o Assay Execution:

[¢]

Gently aspirate the culture medium from the wells.

[e]

Wash the cells once with 100 pL of pre-warmed assay buffer.

o

Add 50 pL of the appropriate compound dilution (NBI-98782, control, or vehicle) to each
well.

o

Incubate the plate at 37°C for 15-30 minutes.
e Substrate Uptake:

o Prepare the fluorescent substrate solution in assay buffer (e.g., FFN206 at a final
concentration of 1-2 uM).[13]

o Add 50 pL of the substrate solution to all wells, bringing the total volume to 100 pL.
o Incubate the plate at 37°C for 30-60 minutes, protected from light.

o Stopping the Reaction and Data Acquisition:

[¢]

Terminate the uptake by rapidly aspirating the solution from the wells.

[¢]

Wash the cells 2-3 times with 150 uL of ice-cold assay buffer per well.

[e]

After the final wash, add 100 pL of assay buffer to each well.

o

Measure the fluorescence intensity using a microplate reader with appropriate excitation
and emission wavelengths.

Data Analysis

e Define Controls:

o 100% Activity (Vehicle Control): Fluorescence from wells with vehicle only.
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o 0% Activity (Max Inhibition): Fluorescence from wells with a saturating concentration of
Tetrabenazine.

o Calculate Percentage Inhibition:

o For each concentration of NBI-98782, calculate the percent inhibition using the formula: %
Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_MaxInhibition) /
(Fluorescence_Vehicle - Fluorescence_MaxInhibition))

e Generate Dose-Response Curve:
o Plot the percentage inhibition against the logarithm of the NBI-98782 concentration.

o Fit the data using a non-linear regression model (four-parameter logistic equation) to
determine the ICso value, which is the concentration of NBI-98782 that produces 50%
inhibition of VMAT2 activity.

Alternative Protocol: Radiolabeled Substrate Uptake

For laboratories equipped to handle radioisotopes, a [(H]dopamine uptake assay is a classic
and reliable method.[17] The protocol is similar to the fluorescent assay, but instead of
FFN206, a mixture of cold and [3H]-labeled dopamine is used. The reaction is stopped, cells
are lysed, and the incorporated radioactivity is measured using a scintillation counter. This
method directly measures the uptake of an endogenous neurotransmitter.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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